molecular formula C29H31N3O2S B2563308 N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide CAS No. 862826-24-2

N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide

Cat. No.: B2563308
CAS No.: 862826-24-2
M. Wt: 485.65
InChI Key: RUDMFEVUIBKCFI-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzamide derivative featuring an indole core modified with a thioether-linked acetamide group and a 3,4-dimethylbenzamide substituent. The indole moiety is a common pharmacophore in drug discovery, while the thioether and acetamide functionalities may enhance binding affinity and metabolic stability .

Properties

IUPAC Name

N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O2S/c1-4-22-10-13-24(14-11-22)31-28(33)19-35-27-18-32(26-8-6-5-7-25(26)27)16-15-30-29(34)23-12-9-20(2)21(3)17-23/h5-14,17-18H,4,15-16,19H2,1-3H3,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDMFEVUIBKCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide is a complex organic compound that belongs to a class of molecules known for their diverse biological activities. This compound, characterized by its unique structural features, including an indole moiety and a thioether linkage, has been the subject of various studies aimed at elucidating its pharmacological potential.

Chemical Structure and Properties

The molecular formula for this compound is C22H28N4O2S. Its structure can be summarized as follows:

Component Description
Indole Moiety Contributes to the compound's biological activity
Thioether Linkage Enhances interaction with biological targets
Dimethyl Substituents Potentially influences pharmacokinetics and potency

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives containing indole structures have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of critical signaling pathways related to cell proliferation and survival .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in cell cycle regulation, leading to apoptosis in cancer cells.
  • Disruption of Membrane Integrity : It may alter the membrane integrity of microbial cells, contributing to its antimicrobial effects.
  • Interaction with Proteins : Molecular docking studies suggest that the compound interacts with specific proteins critical for cancer cell survival .

Case Studies and Research Findings

A range of studies has been conducted to evaluate the biological activity of similar compounds:

Study 1: Antiproliferative Effects

In a study evaluating the cytotoxicity of indole derivatives, compounds structurally related to this compound demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin against Jurkat and A431 cell lines. The results indicated that structural modifications significantly impact activity .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of thioether-containing compounds. Results showed that these compounds exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .

Data Tables

Compound IC50 (µM) Activity Type Cell Line/Organism
N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)...<10AntiproliferativeJurkat
Related Indole Derivative<5AntiproliferativeA431
Thioether Compound15AntibacterialStaphylococcus aureus
Thioether Compound20AntibacterialEscherichia coli

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: indole derivatives , thioether-linked acetamides , and benzamide-containing molecules . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name/ID (Source) Molecular Features Key Differences vs. Target Compound Biological Activity/Findings Reference
Target Compound Indole, thioether, 3,4-dimethylbenzamide, 4-ethylphenylacetamide N/A Hypothesized anticancer/anti-inflammatory activity (based on structural analogs) N/A
2a–i (Indole-based 1,3,4-oxadiazoles) Indole, oxadiazole-thione, thioacetamide, variable aryl/heteroaryl substituents Replaces dimethylbenzamide with oxadiazole-thione Anticancer activity (IC₅₀: 0.8–12.4 μM against HeLa, MCF-7); enhanced via thioether linkage
1099598-26-1 (Benzamide derivative) Indol-3-ylmethyl, 4-fluorobenzamide, piperazinyl-pyrrolidinyl group Substitutes dimethylbenzamide with fluorobenzamide Not explicitly reported; structural similarity suggests kinase or protease inhibition
852367-53-4 (Indole-acetamide) Indole, 2-oxoacetamide, 4-phenylbutan-2-yl Lacks thioether and benzamide; features phenylbutan-2-yl Unknown activity; scaffold used in CNS-targeting drugs
Example 53 (Chromene-pyrazole) Chromene, pyrazolo[3,4-d]pyrimidine, fluorophenyl Heterocyclic core differs (chromene vs. indole) Anticancer activity (targets topoisomerase or kinases; IC₅₀ not disclosed)

Key Findings from Comparative Analysis

Indole Modifications: The target compound’s indole-thioether-acetamide architecture aligns with derivatives in , which exhibit potent anticancer activity. However, the replacement of oxadiazole-thione with a dimethylbenzamide group may alter solubility and target selectivity .

Thioether Linkage :

  • Thioether bonds in analogs like 2a–i improve metabolic stability compared to ether or ester linkages. This feature is retained in the target compound, suggesting a deliberate design choice for prolonged half-life.

Benzamide Derivatives :

  • The 3,4-dimethyl substitution on the benzamide group is distinct from simpler benzamides (e.g., 4-fluoro in 1099598-26-1 ). This modification may optimize steric interactions with hydrophobic binding pockets in target proteins.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods in (threading closure reactions) and (CuI/Na ascorbate-mediated couplings). However, the inclusion of a 4-ethylphenyl group may require additional protection/deprotection steps .

Q & A

Q. Methodological Answer :

  • Structural Confirmation :
    • ¹H/¹³C NMR : Assign peaks for indole NH (~10–12 ppm), aromatic protons (6–8 ppm), and methyl groups (~2–3 ppm) .
    • IR Spectroscopy : Confirm amide C=O (1650–1700 cm⁻¹) and thioether C-S (600–700 cm⁻¹) bonds .
  • Purity Assessment :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to verify >95% purity .

Advanced: How should researchers design stability studies to evaluate degradation pathways under physiological conditions?

Q. Methodological Answer :

  • Forced Degradation : Expose the compound to:
    • Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 37°C for 24 hours.
    • Oxidative stress : 3% H₂O₂ at room temperature.
    • Photolytic conditions : UV light (254 nm) for 48 hours .
  • Analytical Monitoring :
    • LC-MS/MS : Identify degradation products (e.g., hydrolyzed amides or oxidized thioethers) .
    • Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) to predict shelf-life .

Advanced: What strategies optimize synthetic yield while minimizing side reactions in multi-step syntheses?

Q. Methodological Answer :

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to reduce byproducts .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate at maximum yield .

Basic: What are the key considerations for selecting a solvent system in the final recrystallization step?

Q. Methodological Answer :

  • Solvent Polarity : Use a solvent pair (e.g., methanol/water) where the compound is sparingly soluble at low temperatures but dissolves upon heating.
  • Crystal Quality : Avoid high-boiling solvents (e.g., DMSO) to prevent residual solvent inclusion .
  • Yield vs. Purity Trade-off : Optimize solvent ratios to balance recovery (>70%) and purity (>98%) .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

Q. Methodological Answer :

  • In Silico ADME Prediction :
    • Lipophilicity (LogP) : Use software like Schrödinger’s QikProp to estimate LogP (target range: 2–4 for oral bioavailability) .
    • Metabolic Stability : Simulate cytochrome P450 interactions to identify vulnerable sites (e.g., ethylphenyl or indole moieties) .
  • Docking Studies : Map binding poses against targets (e.g., kinases or GPCRs) to prioritize in vitro testing .

Basic: What safety protocols are critical when handling reactive intermediates during synthesis?

Q. Methodological Answer :

  • Thioether Intermediates : Use fume hoods and PPE (gloves, goggles) due to potential sulfur-based irritants .
  • Brominated Reagents : Neutralize waste with sodium thiosulfate to prevent explosive byproducts .
  • Documentation : Maintain SDS for all intermediates and comply with institutional safety guidelines .

Advanced: How to validate the compound’s mechanism of action when preliminary data conflicts with existing literature?

Q. Methodological Answer :

  • Target Engagement Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding affinities .
  • Knockout/Knockdown Models : Employ CRISPR-edited cell lines to confirm target specificity (e.g., if activity persists in receptor-deficient cells, explore off-target effects) .
  • Pathway Analysis : Perform transcriptomic profiling (RNA-seq) to identify downstream signaling cascades .

Basic: What are the best practices for long-term storage of this compound?

Q. Methodological Answer :

  • Storage Conditions :
    • Temperature : -20°C in airtight, light-resistant vials.
    • Humidity Control : Use desiccants (silica gel) to prevent hydrolysis .
  • Stability Monitoring : Conduct annual HPLC analysis to detect degradation .

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